1-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea
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Overview
Description
1-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 2,4-dimethylphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting 1-(2-chloroethyl)piperazine with 2,4-dimethylphenylamine in the presence of a base such as potassium carbonate.
Urea Formation: The substituted piperazine is then reacted with phenyl isocyanate to form the final product, this compound. This reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be further functionalized with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, aryl halides; reactions often require a base such as sodium hydride or potassium carbonate and are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various alkyl or aryl-substituted piperazine derivatives.
Scientific Research Applications
1-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions. It may act as a ligand for various receptors in the central nervous system.
Pharmacology: Research focuses on its interactions with neurotransmitter receptors, such as serotonin and dopamine receptors, to understand its potential effects on mood and behavior.
Biological Studies: The compound is used in studies investigating its effects on cellular processes, including cell signaling pathways and gene expression.
Industrial Applications: It may be explored for use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to serotonin receptors, altering serotonin levels and affecting mood regulation.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their potential as alpha1-adrenergic receptor antagonists.
1-(Cyclopentylmethyl)-4-(2-(2,4-dimethylphenylthio)phenyl)piperazine: This compound has a similar piperazine core and is investigated for its biological activities.
Uniqueness
1-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. Its combination of a 2,4-dimethylphenyl group and a phenylurea moiety differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
IUPAC Name |
1-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-17-8-9-20(18(2)16-17)25-14-12-24(13-15-25)11-10-22-21(26)23-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUJWZGYGJIHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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